molecular formula C24H29N3O4S B3292286 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzene-1-sulfonamide CAS No. 877649-04-2

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B3292286
CAS No.: 877649-04-2
M. Wt: 455.6 g/mol
InChI Key: HAWRYGJDZREXDX-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that features a furan ring, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the furan-2-yl group.

    Sulfonamide Formation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Basic Information

  • Molecular Formula : C25H30N4O4S
  • Molecular Weight : 482.6 g/mol
  • IUPAC Name : N-(furan-2-ylmethyl)-N'-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]oxamide

Structural Characteristics

The compound features a complex structure that includes a furan ring, a piperazine moiety, and a sulfonamide group, contributing to its diverse biological activities.

Antiviral Activity

One of the notable applications of this compound is its anti-virulence activity against Mycobacterium tuberculosis. It has been shown to inhibit protein tyrosine phosphatase B (PtpB), which is crucial for the virulence of this pathogen. By interfering with signal transduction pathways in macrophages, it demonstrates potential as a therapeutic agent in combating tuberculosis .

Anticancer Properties

Research indicates that compounds structurally similar to N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzene-1-sulfonamide exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Neuropharmacological Effects

The piperazine component of this compound suggests potential neuropharmacological applications. Studies have shown that derivatives of piperazine can exhibit anxiolytic and antidepressant-like effects in animal models. This opens avenues for exploring the compound's efficacy in treating mood disorders .

Antimicrobial Activity

In addition to its antiviral properties, the compound has demonstrated antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or adjunct therapies to enhance the efficacy of existing antimicrobial agents .

Case Study 1: Inhibition of PtpB

A study published by Chen et al. (2010) characterized the compound's ability to inhibit PtpB, revealing its mechanism of action and potential as a lead compound for developing new anti-tuberculosis drugs. The research highlighted its effectiveness in vitro and laid the groundwork for further preclinical evaluations .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological assessment, derivatives of this compound were tested for their effects on anxiety-related behaviors in rodent models. The results indicated significant anxiolytic effects, suggesting that modifications to the original structure could lead to promising candidates for treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzene-1-sulfonamide
  • N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzene-1-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a piperazine ring, and a sulfonamide group, which contribute to its unique pharmacological properties. The molecular formula is C22H31N3O3SC_{22}H_{31}N_3O_3S, with a molecular weight of approximately 413.57 g/mol.

PropertyValue
Molecular FormulaC22H31N3O3S
Molecular Weight413.57 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Studies indicate that it exhibits both COX-1 and COX-2 inhibitory properties, suggesting its potential for analgesic and anti-inflammatory applications.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress and inflammation, potentially through the modulation of the NF-κB signaling pathway .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines and inhibit the production of nitric oxide (NO) in activated macrophages.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation .

Neuroprotective Effects

In neuroprotection studies, derivatives of this compound have shown promise in preventing neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Mechanistic studies suggest that the compound may inhibit Aβ aggregation and reduce reactive oxygen species (ROS) production .

Case Studies

  • Case Study on Anti-inflammatory Activity : A study involving animal models demonstrated that administration of the compound significantly reduced paw edema in a carrageenan-induced inflammation model, indicating strong anti-inflammatory effects.
  • Neuroprotection in Alzheimer's Model : In a scopolamine-induced cognitive impairment model in mice, treatment with the compound improved memory performance significantly compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Anticancer Activity : In vitro studies on breast cancer cell lines showed that the compound inhibited cell growth with an IC50 value of 15 µM, demonstrating its potential as an anticancer agent .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-19-5-11-22(12-6-19)32(28,29)25-18-23(24-4-3-17-31-24)27-15-13-26(14-16-27)20-7-9-21(30-2)10-8-20/h3-12,17,23,25H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWRYGJDZREXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzene-1-sulfonamide

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